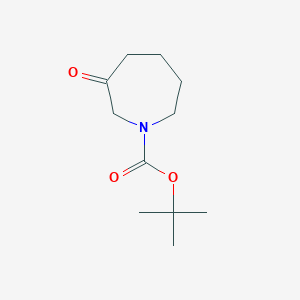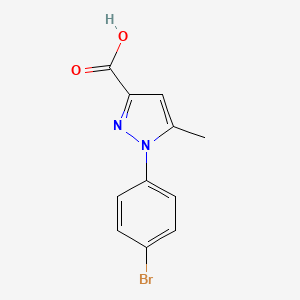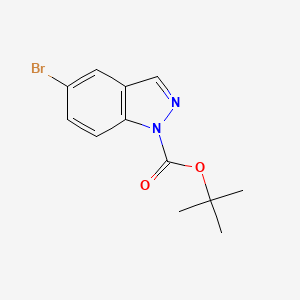
3-Tert-butylpyrrolidine
説明
3-Tert-butylpyrrolidine, also known as 3-TB, is a cyclic, saturated, aliphatic amine. It is a colorless liquid, with a boiling point of 75 °C and a flash point of -17 °C. 3-TB is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers, dyes, and catalysts. 3-TB has a wide range of applications in the chemical, pharmaceutical, and agricultural industries.
科学的研究の応用
Synthesis of Active Pharmaceutical Ingredients
3-Tert-butylpyrrolidine derivatives are used as intermediates in the synthesis of various pharmaceutically active substances. For instance, from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate is synthesized, which is a significant building block in drug development. This process is characterized by its mild reaction conditions and economic viability, making it a valuable method for industrial pharmaceutical preparation (Han et al., 2018).
Applications in Electrochemistry
In the field of electrochemistry, this compound derivatives have been utilized in the synthesis of electrolytes for metal deposition. For example, 1-butylpyrrolidine combined with AlCl3 forms an electrolyte suitable for the electrodeposition of aluminum. This is a significant advancement in electroplating technologies, offering potential applications in various industries (Pulletikurthi et al., 2015).
Catalysis and Chemical Synthesis
Tert-butyl esters and cyanopyrrolidines, derivatives of this compound, are synthesized using phase-transfer catalysis. These compounds have applications in organic synthesis, where they can be used to create complex organic molecules, demonstrating the versatility of this compound in synthetic chemistry (Pashkuleva et al., 2000).
Asymmetric Synthesis
N-tert-Butanesulfinyl imines, closely related to this compound, are extremely versatile intermediates in the asymmetric synthesis of amines. This includes the synthesis of a wide range of enantioenriched amines, demonstrating the compound's pivotal role in producing chirally pure substances important in various chemical and pharmaceutical industries (Ellman et al., 2002).
Multicomponent Chemical Reactions
This compound derivatives are key in palladium-catalyzed multicomponent reactions. These reactions are important for synthesizing complex organic molecules, such as aminopyrroles, which have applications in medicinal chemistry (Qiu et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-tert-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVHALAYUBESJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634970 | |
| Record name | 3-tert-Butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381665-66-3 | |
| Record name | 3-tert-Butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)






